MAGE-3 is classified as an oncofetal antigen, as it is typically expressed in various cancers but not in normal adult tissues. It is encoded by the MAGE gene family located on chromosome X. The expression of MAGE-3 is primarily found in malignant tissues, making it a target for cancer immunotherapy strategies, including peptide-based vaccines and adoptive T cell therapies.
The synthesis of MAGE-3 (243-258) can be achieved through several methods:
During synthesis, specific conditions such as temperature, pH, and ionic strength must be optimized to ensure high yield and purity of the final product. Characterization techniques such as mass spectrometry and high-performance liquid chromatography are typically employed to confirm the identity and purity of synthesized peptides.
MAGE-3 (243-258) consists of 16 amino acids with the following sequence: KKLLTQHFVQENYLEY. The molecular formula can be represented as .
The molecular weight of MAGE-3 (243-258) is approximately 1,883 Da. The structure features several hydrophilic and hydrophobic residues, which influence its interaction with T cell receptors and major histocompatibility complex molecules.
The efficiency of peptide loading onto major histocompatibility complex molecules can be influenced by factors such as the presence of chaperone proteins like HLA-DM, which assist in peptide exchange processes .
The mechanism by which MAGE-3 (243-258) exerts its effects involves several steps:
MAGE-3 (243-258) is a soluble peptide at physiological pH and exhibits stability under various storage conditions when lyophilized or stored at low temperatures.
The peptide exhibits typical properties associated with proteins, including susceptibility to proteolytic degradation and potential for post-translational modifications if expressed in vivo.
Relevant data indicate that peptides like MAGE-3 can form stable complexes with major histocompatibility complex molecules under physiological conditions, which is crucial for effective immune recognition .
MAGE-3 (243-258) has significant applications in scientific research and clinical settings:
MAGE-3(243-258) (sequence: KKLLTQHFVQENYLEY) is a 16-amino acid peptide epitope derived from the melanoma-associated antigen 3 (MAGE-A3) protein. Functionally, it serves as a potent activator of CD4+ T helper (Th) cells when presented by MHC class II molecules, predominantly HLA-DP4 and HLA-DQB10604 [1] [2]. Dendritic cell (DC)-based vaccination studies in advanced melanoma patients demonstrated that this peptide induces robust tumor-specific CD4+ T-cell responses. Isolated T-cell clones from vaccinated patients exhibit a Th1-dominant cytokine profile, characterized by secretion of IFN-γ, TNF-α, and IL-2, which correlates with enhanced antitumor immunity [1]. Notably, these clones recognize not only peptide-pulsed antigen-presenting cells (APCs) but also dendritic cells loaded with full-length recombinant MAGE-A3 protein, confirming *in vivo processing and presentation of the endogenous epitope [1].
A critical functional attribute of MAGE-3(243-258)-specific CD4+ T cells is their cytolytic capability. Activated clones directly lyse HLA class II+/MAGE-A3+ tumor cells through Fas-Fas ligand interactions, indicating a dual helper/effector phenotype [1]. This cytolytic activity bridges innate and adaptive immune responses, enabling direct tumor cell elimination alongside classical CD4+ T-cell helper functions.
Table 1: Functional Characteristics of MAGE-3(243-258)-Specific CD4+ T Cells
Functional Attribute | Experimental Evidence | Clinical Relevance |
---|---|---|
Th1 Cytokine Secretion | High IFN-γ/TNF-α production upon peptide stimulation [1] | Enhances macrophage activation & CTL priming |
Cross-Presentation | Recognition of DCs loaded with recombinant MAGE-A3 protein [1] | Validates natural processing in vivo |
Direct Tumor Cytolysis | Fas-dependent killing of HLA-II+/MAGE-A3+ cancer cells [1] | Direct antitumor effector mechanism |
TCR Engineering Potential | 6F9 TCR clone mediates strong effector functions in transduced CD4+ T cells [2] | Basis for adoptive T-cell therapies |
MAGE-3(243-258) presentation is strongly associated with HLA-DPB104:01, an allele expressed in ~60% of Caucasians [2] [4]. Unique biochemical properties of this allele enable unconventional antigen processing pathways. Unlike most MHC class II molecules, HLA-DPB104:01 encodes Glycine at position 84 (DP84Gly) in its β-chain, preventing binding to the invariant chain-derived peptide (CLIP) [5]. Consequently, DP84Gly bypasses classical endosomal loading and instead constitutively presents endogenous peptides processed via the MHC class I pathway:
This dual-pathway presentation allows HLA-DPB104:01 to present both extracellularly derived peptides (via endosomes) and intracellular tumor antigens like MAGE-A3 (via the ER) [5]. Consequently, MAGE-3(243-258) is efficiently presented on tumor cells and APCs without requiring exogenous loading, enhancing its immunogenicity in HLA-DPB104:01+ individuals.
Clinically, TCRs isolated from vaccinated patients (e.g., the 6F9 TCR) show high specificity for MAGE-A3(243-258)/HLA-DPB1*04:01 complexes. Transduction of this TCR into CD4+ T cells confers recognition of multiple cancer types expressing MAGE-A3, including melanoma, lung carcinoma, and sarcoma [2] [4].
Table 2: Antigen Processing Features of HLA-DP Variants for MAGE-3(243-258)
HLA-DP Variant | Key Polymorphism | CLIP Binding | Antigen Processing Pathway | MAGE-3(243-258) Presentation |
---|---|---|---|---|
DP84Gly | Gly84 | Absent [5] | Class I (Proteasome/TAP) & Class II | Efficient [2] [5] |
DP84Asp | Asp84 | Present [5] | Classical Class II (Endosomal) | Inefficient/absent [5] |
The MAGE-A family comprises 12 closely related genes (e.g., MAGE-A1 to -A12), sharing >80% amino acid homology in the MAGE Homology Domain (MHD) [7]. Despite structural similarities, MAGE-A3(243-258) exhibits distinct immunological and oncogenic properties compared to other family epitopes:
Table 3: MAGE-A Family Epitope Characteristics Relative to MAGE-A3(243-258)
MAGE-A Member | Amino Acid Homology to MAGE-A3 | Common Tumor Types | Oncogenic Role | Immunodominant Epitopes |
---|---|---|---|---|
MAGE-A3 | 100% | Melanoma, NSCLC, Sarcoma | p53 degradation [7] | HLA-DP4: 243-258 [1] |
MAGE-A6 | 95.9% | Melanoma, HCC | TRIM28 binding [7] | Cross-recognized by A3 TCRs [2] |
MAGE-A1 | 84% | Melanoma, Ovarian | Limited data | HLA-A1: 161-169 [7] |
MAGE-A12 | 76% | Multiple (low frequency) | Neuronal expression; toxicity risk [2] | HLA-A2: 170-178 [7] |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7